(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol

iminosugar α-glucosidase structure-activity relationship

Researchers probing glycosidase active-site topology often face the limitation that 2-hydroxymethyl iminosugars (e.g., N-benzyl-DNJ) dominate commercial availability, leaving 3-substituted pharmacophore space unexplored. This (3R,4S,5R)-configured iminosugar addresses that gap with a quaternary hydroxymethyl at the 3-position, fundamentally altering target selectivity versus 2-substituted analogs. • Single defined stereoisomer (3R,4S,5R)-eliminates stereochemical ambiguity. • logP 3.30 enables passive BBB penetration for CNS enzyme targeting studies. • N-Benzyl protection allows divergent synthesis via mild hydrogenolysis. • In stock with custom synthesis available for scale-up.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 664355-20-8
Cat. No. B12539948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol
CAS664355-20-8
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1C(C(C(CN1CC2=CC=CC=C2)(CO)O)O)O
InChIInChI=1S/C13H19NO4/c15-9-13(18)8-14(7-11(16)12(13)17)6-10-4-2-1-3-5-10/h1-5,11-12,15-18H,6-9H2/t11-,12+,13-/m1/s1
InChIKeyZZZDUKDQAQOSJA-FRRDWIJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Overview


(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol is a chiral piperidine-based iminosugar with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . It features a fully defined stereochemistry (3R,4S,5R) and a quaternary hydroxymethyl substituent at the 3-position of the piperidine ring, distinguishing it from the more common 2-hydroxymethyl iminosugar scaffolds [1]. Its calculated logP is 3.30 and its polar surface area is 58.56 Ų , placing it in a physicochemical space distinct from its des-benzyl and 2-substituted analogs.

Risks of Generic Substitution with Analog Scaffolds


The biological activity of iminosugar piperidine triols is exquisitely sensitive to the position of the hydroxymethyl substituent and the N-substitution pattern. The well-characterized 2-hydroxymethyl isomer (N-benzyl-deoxynojirimycin) acts as a potent α-glucosidase and glucosylceramide synthase inhibitor by mimicking the glucosyl cation transition state . Shifting the hydroxymethyl group to the 3-position fundamentally alters the spatial presentation of the pharmacophore, which can abrogate or invert target selectivity [1]. Similarly, removal of the N-benzyl group—as in the des-benzyl 3-(hydroxymethyl)piperidine-3,4,5-triol—results in a distinct inhibition profile: for instance, (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol inhibits Bacillus stearothermophilus α-D-glucosidase with an IC50 of 93 µM, whereas its N-benzylated counterpart may exhibit entirely different potency and enzyme specificity [1]. Therefore, substituting this specific stereoisomer with any positional or N-substitution analog cannot be assumed to preserve biological function without direct comparative data.

Quantitative Differentiation Evidence


Divergent Inhibition Potency by Hydroxymethyl Position

The des-benzyl 3-(hydroxymethyl)piperidine-3,4,5-triol scaffold establishes a baseline for 3-substituted iminosugar activity. (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol inhibits Bacillus stearothermophilus α-D-glucosidase with an IC50 of 93 µM [1]. This is in contrast to the 2-hydroxymethyl analog deoxynojirimycin (DNJ), which inhibits the same enzyme with an IC50 typically in the sub-micromolar range (e.g., ~0.3 µM for rat intestinal sucrase) [2]. While the N-benzyl group on the target compound is expected to further modify potency, this class-level inference demonstrates that the 3-hydroxymethyl substitution pattern yields a fundamentally different inhibition baseline than the classic 2-substituted iminosugars, making the compound a distinct chemotype for screening libraries.

iminosugar α-glucosidase structure-activity relationship

Lipophilicity Shift Driven by N-Benzylation

The target compound (3R,4S,5R)-1-benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol has a calculated logP of 3.30 . In contrast, the des-benzyl core scaffold, (3R,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, has a predicted logP of approximately 0.3 (based on the same calculation method) . This ~3 log unit increase in lipophilicity resulting from N-benzylation significantly enhances the compound's predicted passive membrane permeability and potential for blood-brain barrier penetration, differentiating it from more polar, des-benzyl iminosugar probes.

physicochemical property logP CNS penetration

Defined Stereochemistry vs. Isomer Mixtures

The compound is defined as the single (3R,4S,5R) stereoisomer . In contrast, many commercially available piperidine triol derivatives are sold as undefined stereochemical mixtures (e.g., mcule lists 'Unknown stereo' for this entry ). For any application requiring stereospecific interactions—such as enzyme inhibition or receptor binding—the defined stereochemistry is essential. The presence of three chiral centers means that a mixture could contain up to 8 stereoisomers, any of which may be inactive or exhibit off-target effects.

stereochemistry chiral purity building block

High-Value Application Scenarios


Chemical Probe for Binding Site Mapping

The compound's unique 3-hydroxymethyl substitution pattern, distinct from the well-characterized 2-substituted iminosugars, makes it a valuable tool for mapping the active site topology of glycosidases and related enzymes. By comparing its inhibition profile with that of N-benzyl-deoxynojirimycin (2-hydroxymethyl), researchers can identify enzymes with binding pockets that preferentially accommodate a quaternary carbon branch at the 3-position [1].

CNS-Penetrant Lead Scaffold for Lysosomal Disorders

With a calculated logP of 3.30, the compound falls within the optimal lipophilicity range for passive blood-brain barrier penetration (logP 2–4) . This physicochemical profile, combined with the iminosugar pharmacophore, positions the compound as a CNS-accessible scaffold for the development of pharmacological chaperones or enzyme inhibitors targeting neurological forms of Gaucher disease, Parkinson's disease, or GM1 gangliosidosis.

Chiral Building Block for Alkaloid Synthesis

The compound's fully defined (3R,4S,5R) stereochemistry and the presence of four oxygen functional groups make it a versatile chiral building block for the synthesis of polyhydroxylated piperidine alkaloids. Its N-benzyl group serves as a protecting group that can be removed under mild hydrogenolysis conditions, enabling divergent synthetic pathways [1].

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